1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine
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Overview
Description
1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heteroatoms and aromatic rings in its structure suggests that it may exhibit interesting chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit the α-amylase enzyme, which is crucial in the treatment of diabetes .
Biochemical Pathways
For example, indole derivatives have been found to inhibit the α-amylase enzyme, which plays a significant role in the digestion of carbohydrates into glucose . This inhibition can lead to a more regulated and progressive release of glucose into the circulation, which is beneficial in the management of diabetes .
Result of Action
Similar compounds have demonstrated excellent antidiabetic action, with ic50 values in the 0252–0281 mM range . This suggests that these compounds may have a significant impact on cellular processes related to diabetes management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds. Finally, the pyrrolidine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions can vary, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may exhibit pharmacological activity, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine can be compared with other compounds that contain similar heterocyclic structures, such as:
Indole derivatives: Known for their biological activity and presence in many natural products.
Thiadiazole derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.
Pyrazolopyrimidine derivatives: Investigated for their potential as kinase inhibitors in cancer therapy.
The uniqueness of this compound lies in its combination of these different heterocyclic structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c15-10-1-3-20(6-10)13-11(5-16-8-17-13)14-18-12(19-21-14)9-2-4-22-7-9/h2,4-5,7-8,10H,1,3,6,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGGXDQLKFIVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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